(4S,5R)-4-(Fluoromethyl)-4,5-dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyloxazole-d3
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Description
(4S,5R)-4-(Fluoromethyl)-4,5-dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyloxazole-d3, also known as this compound, is a useful research compound. Its molecular formula is C17H16FNO3S and its molecular weight is 336.396. The purity is usually 95%.
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Biological Activity
The compound (4S,5R)-4-(Fluoromethyl)-4,5-dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyloxazole-d3 (CAS: 1246818-78-9) is a fluorinated oxazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, focusing on its antimicrobial and anticancer properties.
Chemical Structure and Properties
- Molecular Formula : C17H16FNO3S
- Molecular Weight : 333.38 g/mol
- Structural Features : The compound features a fluoromethyl group and a methylsulfonyl phenyl group, which are critical for its biological activity.
Biological Activity Overview
The biological activities of oxazole derivatives, including the target compound, are influenced by their structural characteristics. Studies have shown that modifications in the oxazole ring can significantly affect their antimicrobial and anticancer efficacy.
Antimicrobial Activity
Research indicates that oxazole derivatives exhibit varying degrees of antibacterial properties against both Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected oxazole derivatives, including those related to the target compound:
Compound | MIC (µg/mL) | Target Organisms |
---|---|---|
This compound | 1-16 | Gram-positive bacteria |
Other Oxazoles | 1.6 - 16 | Various bacterial strains including E. coli and A. baumannii |
In a study focusing on binaphthyl-based oxazoles, the fluoromethyl derivative demonstrated notable antibacterial activity with MICs as low as 4 µg/mL against E. coli .
Anticancer Activity
The anticancer potential of oxazole derivatives has also been explored. Preliminary studies suggest that certain structural modifications enhance cytotoxic effects against various cancer cell lines. For instance, molecular docking studies indicate that fluorinated oxazoles can interact effectively with target proteins involved in cancer progression .
Case Studies
- Antimicrobial Efficacy : A study reported the synthesis of several oxazole derivatives, where the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with inhibition zones comparable to standard antibiotics .
- Cytotoxicity Assessment : In vitro assays demonstrated that the target compound showed moderate cytotoxicity against MCF-7 breast cancer cells, suggesting its potential as an anticancer agent .
The biological activity of this compound is thought to involve:
- Inhibition of Enzymatic Pathways : The presence of electron-withdrawing groups like fluorine enhances interactions with target enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are implicated in inflammation and cancer .
- Disruption of Cellular Processes : By interfering with protein-ligand interactions at the cellular level, this compound may inhibit critical pathways involved in bacterial survival and cancer cell proliferation .
Properties
IUPAC Name |
(4S,5R)-4-deuterio-4-[dideuterio(fluoro)methyl]-5-(4-methylsulfonylphenyl)-2-phenyl-5H-1,3-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3S/c1-23(20,21)14-9-7-12(8-10-14)16-15(11-18)19-17(22-16)13-5-3-2-4-6-13/h2-10,15-16H,11H2,1H3/t15-,16-/m1/s1/i11D2,15D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZCJDBNQOWJJF-KNVWENERSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2C(N=C(O2)C3=CC=CC=C3)CF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1([C@H](OC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)C)C([2H])([2H])F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747807 |
Source
|
Record name | (4S,5R)-4-[Fluoro(~2~H_2_)methyl]-5-[4-(methanesulfonyl)phenyl]-2-phenyl(4-~2~H)-4,5-dihydro-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246818-78-9 |
Source
|
Record name | (4S,5R)-4-[Fluoro(~2~H_2_)methyl]-5-[4-(methanesulfonyl)phenyl]-2-phenyl(4-~2~H)-4,5-dihydro-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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